4-amino-2,6-dimethyl-1lambda6-thiane-1,1-dione hydrochloride
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Overview
Description
4-amino-2,6-dimethyl-1lambda6-thiane-1,1-dione hydrochloride is a chemical compound with the molecular formula C7H15NO2S.ClH. It is a derivative of thiopyran, characterized by the presence of an amino group at the 4th position and two methyl groups at the 2nd and 6th positions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-2,6-dimethyl-1lambda6-thiane-1,1-dione hydrochloride typically involves the reaction of 2,6-dimethylthiopyran with an appropriate amine under controlled conditions. The reaction is carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the pure compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, distillation, and crystallization to isolate and purify the compound. Quality control measures are implemented to ensure the consistency and reliability of the final product .
Chemical Reactions Analysis
Types of Reactions
4-amino-2,6-dimethyl-1lambda6-thiane-1,1-dione hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or sulfide derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles such as alkyl halides for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
4-amino-2,6-dimethyl-1lambda6-thiane-1,1-dione hydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 4-amino-2,6-dimethyl-1lambda6-thiane-1,1-dione hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are the subject of ongoing research, and further studies are needed to elucidate the detailed mechanism of action .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-amino-2,6-dimethyl-1lambda6-thiane-1,1-dione hydrochloride include:
- 4-amino-2,2-dimethyl-1lambda6-thiane-1,1-dione hydrochloride
- rac-(2R,4s,6S)-4-amino-2,6-dimethyl-1lambda6-thiane-1,1-dione hydrochloride
Uniqueness
What sets this compound apart from similar compounds is its specific substitution pattern and the presence of the amino group at the 4th position. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various applications in scientific research .
Properties
CAS No. |
2694744-30-2 |
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Molecular Formula |
C7H16ClNO2S |
Molecular Weight |
213.73 g/mol |
IUPAC Name |
2,6-dimethyl-1,1-dioxothian-4-amine;hydrochloride |
InChI |
InChI=1S/C7H15NO2S.ClH/c1-5-3-7(8)4-6(2)11(5,9)10;/h5-7H,3-4,8H2,1-2H3;1H |
InChI Key |
ODCUOIYOVMXYLN-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(CC(S1(=O)=O)C)N.Cl |
Purity |
95 |
Origin of Product |
United States |
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